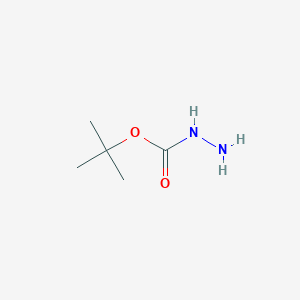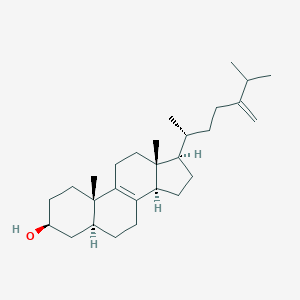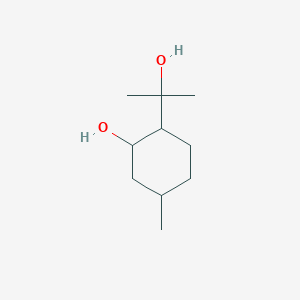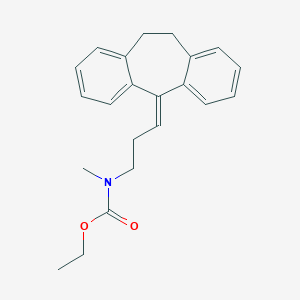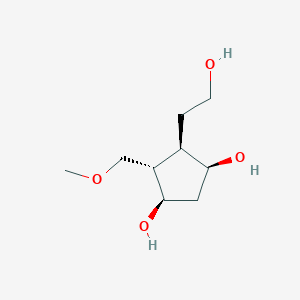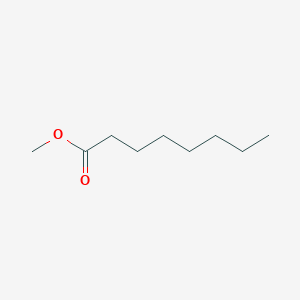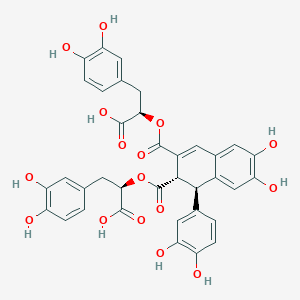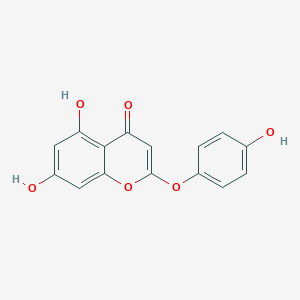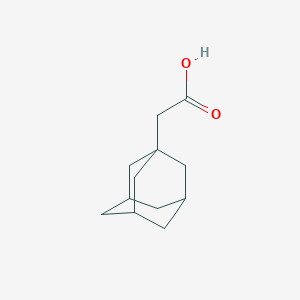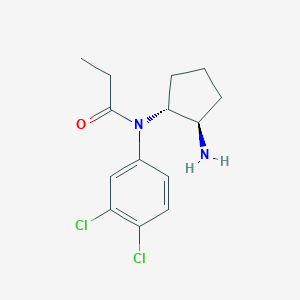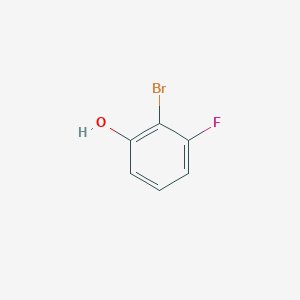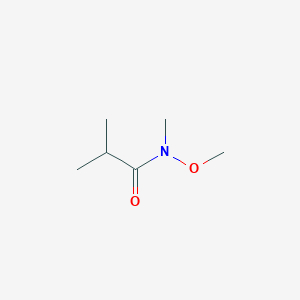
Sodium 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminobenzoate sodium, also known as sodium 4-aminobenzoate, is a sodium salt of 4-aminobenzoic acid. It is a member of the vitamin B complex and has been used in various therapeutic applications. This compound is known for its role in the treatment of fibrotic skin disorders and its historical use in sunscreen formulations .
Mechanism of Action
Target of Action
Sodium 4-aminobenzoate, also known as PABA, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.
Mode of Action
This compound acts as a local anesthetic by binding to specific parts of the sodium ion channels on the nerve membrane . This binding reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it causes a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Biochemical Pathways
This compound affects the biochemical pathways involved in nerve impulse conduction. By binding to the sodium ion channels on nerve membranes, it alters the membrane potential and reduces the excitability of the membrane . This action disrupts the normal flow of sodium ions, which are crucial for the propagation of nerve impulses.
Result of Action
The primary result of this compound’s action is the temporary relief of pain, making it useful in various medical fields such as stomatology, ophthalmology, gynecology, and minor surgical operations . It achieves this by reversibly blocking the conduction of nerve impulses, leading to a loss of local sensation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH, temperature, and nutrient availability can affect the activity of this compound . .
Biochemical Analysis
Biochemical Properties
Sodium 4-aminobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to specific parts of the sodium ion (Na+) channel on the nerve membrane and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This interaction blocks the conduction of nerve impulses .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of sodium ions through the sodium ion channel, and thereby blocking the conduction of nerve impulses . This interaction reduces the excitability of the membrane without affecting the resting potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminobenzoate sodium can be synthesized through the neutralization of 4-aminobenzoic acid with sodium hydroxide. The reaction is straightforward and involves dissolving 4-aminobenzoic acid in water, followed by the addition of sodium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain aminobenzoate sodium as a solid product.
Industrial Production Methods
In industrial settings, the production of aminobenzoate sodium follows similar principles but on a larger scale. The process involves the use of large reactors where 4-aminobenzoic acid and sodium hydroxide are mixed under controlled conditions. The solution is then subjected to evaporation and crystallization processes to yield the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Aminobenzoate sodium undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoates.
Reduction: Aminobenzoates.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
Aminobenzoate sodium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular processes and as a growth factor for certain bacteria.
Medicine: Used in the treatment of fibrotic skin disorders, Peyronie’s disease, and as a local anesthetic.
Industry: Utilized in the formulation of sunscreens and other cosmetic products
Comparison with Similar Compounds
Aminobenzoate sodium is similar to other compounds with a 4-aminobenzoate structure, such as:
- Procaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
Uniqueness
What sets aminobenzoate sodium apart is its specific use in treating fibrotic skin disorders and its historical significance in sunscreen formulations. Unlike some of its analogs, aminobenzoate sodium is not commonly used as a local anesthetic but rather for its therapeutic properties in dermatology .
Properties
CAS No. |
555-06-6 |
|---|---|
Molecular Formula |
C7H7NNaO2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
sodium;4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
InChI Key |
XTXHHNGLSNTVDF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N.[Na] |
Key on ui other cas no. |
54287-22-8 555-06-6 |
Pictograms |
Irritant |
Synonyms |
4-Aminobenzoic Acid Monosodium Salt; p-Aminobenzoic Acid Monosodium Salt; p-Aminobenzoic Acid Sodium Salt; Aminobenzoate Sodium; Antergyl; Pabavit; Sodium 4-Aminobenzoate; Sodium p-Aminobenzoate; p-Aminobenzoic Acid Sodium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 4-aminobenzoate ion interact with metal ions, as observed in the study?
A1: The research article describes the synthesis and X-ray crystal structure of [trans-di(4-aminobenzoato)bis(ethylenediamine)cobalt(III)] 4-aminobenzoate tetrahydrate []. This complex demonstrates that the 4-aminobenzoate ion can act as a bidentate ligand, coordinating to cobalt(III) through both its carboxylate group and the amine group in the para position. This coordination mode forms a stable six-membered chelate ring with the metal ion.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


